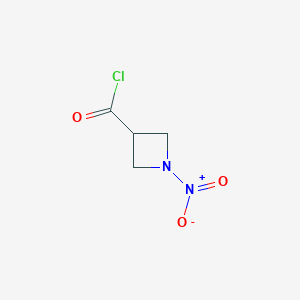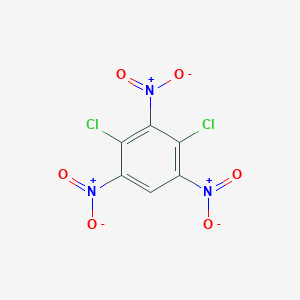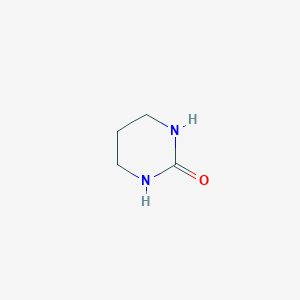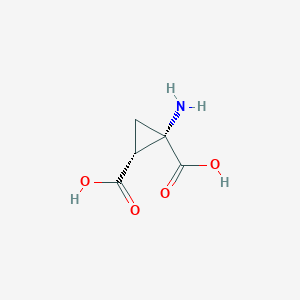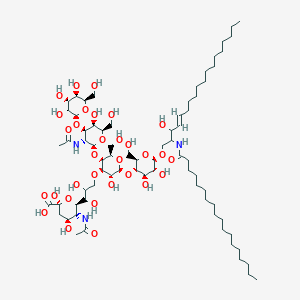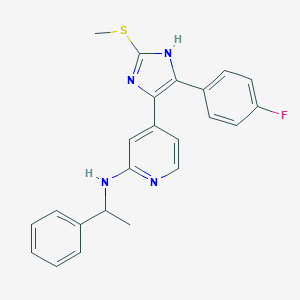
ML3403
概要
説明
ML 3403は、炎症反応に関与する重要な酵素であるp38ミトゲン活性化プロテインキナーゼ(MAPK)の強力な阻害剤です。 この化合物は、末梢血単核球細胞アッセイにおいて、インターロイキン-1ベータや腫瘍壊死因子-アルファなどの炎症性サイトカインの放出を有意に阻害する可能性を示しています .
科学的研究の応用
ML 3403は、科学研究において幅広い用途があります。
化学: p38 MAPKの阻害とその様々な生化学経路への影響を研究するためのツール化合物として使用されます。
生物学: アポトーシス、分化、増殖などの細胞プロセスにおけるp38 MAPKの役割を調査するために、細胞ベースのアッセイで使用されます。
医学: 関節リウマチや炎症性腸疾患などの炎症性疾患に対する潜在的な治療薬として探索されています。
作用機序
ML 3403は、p38 MAPK酵素を選択的に阻害することで効果を発揮します。この阻害は、炎症性サイトカインの産生に関与する下流の標的のリン酸化と活性化を防ぎます。 分子標的には、炎症の主要なメディエーターであるインターロイキン-1ベータと腫瘍壊死因子-アルファが含まれます .
生化学分析
Biochemical Properties
ML3403 is a cell-permeable inhibitor that competitively binds to the ATP-binding site of p38 MAPK, thereby inhibiting its activity . The compound has an IC50 value of 380 nM for p38α MAPK . This compound effectively suppresses the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in both in vitro and in vivo models . It interacts with various biomolecules, including cytokines and enzymes involved in the inflammatory response, thereby modulating their activity and reducing inflammation .
Cellular Effects
This compound exerts significant effects on various cell types, particularly immune cells. It inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) and LPS-stimulated mice . By inhibiting p38 MAPK, this compound disrupts cell signaling pathways that are crucial for the production and release of inflammatory mediators . This inhibition leads to reduced gene expression of pro-inflammatory cytokines and alters cellular metabolism, ultimately decreasing the inflammatory response .
Molecular Mechanism
The molecular mechanism of this compound involves its competitive inhibition of the ATP-binding site on p38 MAPK . This binding prevents the phosphorylation and activation of downstream targets involved in the inflammatory response . This compound’s inhibition of p38 MAPK results in decreased activation of transcription factors such as nuclear factor-kappa B (NF-κB), which are essential for the expression of pro-inflammatory genes . Additionally, this compound modulates the activity of other signaling molecules and enzymes, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and sustained activity over time. The compound is stable when stored at 2-8°C and protected from light . Upon solubilization, it remains stable at -20°C for up to three months . Long-term studies have shown that this compound maintains its inhibitory effects on cytokine release in both in vitro and in vivo models, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving rats with complete Freund’s adjuvant (CFA)-induced arthritis, this compound administered at a dose of 10 mg/kg produced significant anti-inflammatory effects . The compound reduced the production of pro-inflammatory cytokines and increased the levels of anti-inflammatory cytokines . Higher doses of this compound did not show marked signs of hepatotoxicity or gastrointestinal toxicity, indicating a favorable safety profile .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inflammatory response. It interacts with enzymes and cofactors that regulate cytokine production and release . By inhibiting p38 MAPK, this compound alters metabolic flux and reduces the levels of pro-inflammatory metabolites . This modulation of metabolic pathways contributes to its overall anti-inflammatory effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed effectively due to its cell-permeable nature . The compound interacts with transporters and binding proteins that facilitate its localization to target sites . This compound’s distribution within tissues ensures its availability at sites of inflammation, enhancing its therapeutic efficacy .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with p38 MAPK and other signaling molecules . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes and proteins to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
準備方法
合成経路と反応条件
ML 3403の合成には、ピリジニルイミダゾール構造の形成が含まれます。 主要な工程には、4-フルオロフェニル-2-メチルチオ-1H-イミダゾールと2-クロロピリジンを塩基の存在下で反応させて、目的の生成物を得ることが含まれます . 反応条件には、一般的にジメチルスルホキシド(DMSO)などの溶媒を使用し、室温から80°Cまでの温度で行います。
工業生産方法
ML 3403の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収量と純度を最大化するように反応条件を最適化することが含まれます。 連続フローリアクターや自動システムを使用することで、一貫性と品質を維持しながら生産を拡大することができます .
化学反応の分析
反応の種類
ML 3403は、フルオロフェニルやピリジニル部分などの反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも関与する可能性があります .
一般的な試薬と条件
置換反応: 一般的な試薬には、ハロゲン化化合物や水素化ナトリウムや炭酸カリウムなどの塩基が含まれます。反応は、一般的にDMSOやアセトニトリルなどの極性非プロトン性溶媒中で行われます。
酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用できます。
主な生成物
これらの反応によって生成される主な生成物は、使用される試薬や条件によって異なります。 例えば、置換反応では様々な置換イミダゾール誘導体が得られる一方、酸化反応や還元反応ではピリジニル環上の官能基が修飾される可能性があります .
類似化合物との比較
類似化合物
SB 203580: 同様の作用機序を持つ別のp38 MAPK阻害剤ですが、化学構造が異なります。
VX-702: 炎症性疾患の臨床試験で使用されている強力で選択的なp38 MAPK阻害剤です。
BIRB 796: p38 MAPKに対する高い効力と選択性で知られています
ML 3403の独自性
ML 3403は、IC50値が0.38マイクロモルの、p38 MAPKに対する高い効力と選択性を備えているため、際立っています。 また、肝臓のシトクロムP450酵素に対する活性も低く、治療用途においてより安全な選択肢となっています .
特性
IUPAC Name |
4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPWQNBKEIVYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336897 | |
| Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549505-65-9 | |
| Record name | ML-3403 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0549505659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ML-3403 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1528F5YP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)
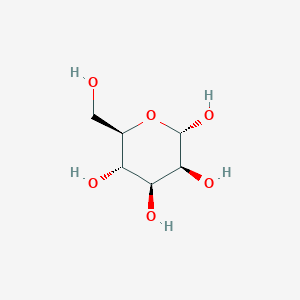
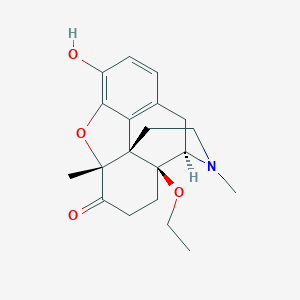
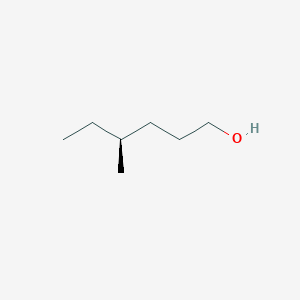
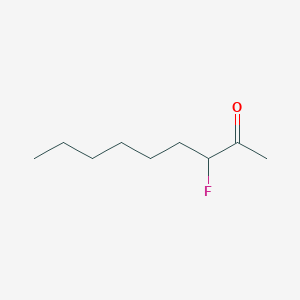
![2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid](/img/structure/B162441.png)
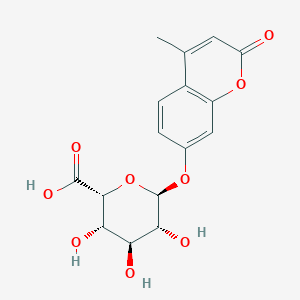
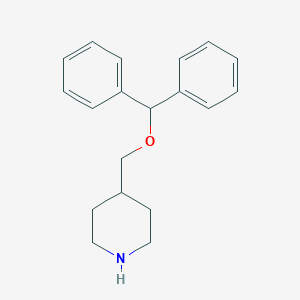
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
